tert-Butil(difenil)silano

Descripción general

Descripción

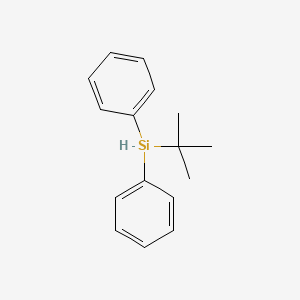

tert-Butyl(diphenyl)silane: is an organosilicon compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols. The compound is known for its stability and resistance to acidic and nucleophilic conditions, making it a valuable tool in various chemical reactions .

Aplicaciones Científicas De Investigación

tert-Butyl(diphenyl)silane has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

tert-Butyl(diphenyl)silane, also known as C16H20Si, is primarily used as a silylating reagent . Its primary targets are active hydrogen in silane-based compounds such as those in hydroxyl, carboxyl, and amino groups .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen to form stable intermediates . This process is known as silylation . The increased stability of the tert-Butyl(diphenyl)silane group towards acidic conditions and nucleophilic species is due to the extra steric bulk of the groups surrounding the silicon atom .

Biochemical Pathways

tert-Butyl(diphenyl)silane is used in the protection of alcohols and the preparation of silyl ethers . It plays a crucial role in the synthesis of various compounds. For instance, it can be used to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline .

Pharmacokinetics

It’s known that the compound is practically insoluble in water but soluble in non-protic solvents, such as aliphatic or aromatic (chlorinated) hydrocarbons . These solubility properties can influence its distribution and elimination in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of tert-Butyl(diphenyl)silane’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of 1,1-di-tert-butyl-N-phenylsilanamine, the compound contributes to the formation of a new silanamine molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl(diphenyl)silane. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, its stability might be influenced by storage conditions, such as temperature and exposure to light .

Análisis Bioquímico

Biochemical Properties

tert-Butyl(diphenyl)silane plays a significant role in biochemical reactions, particularly in the protection of alcohol groups. It interacts with enzymes and proteins involved in these reactions, forming stable silyl ethers. The compound’s interaction with alcohol dehydrogenases and other related enzymes ensures the selective protection of hydroxyl groups, preventing unwanted side reactions .

Cellular Effects

tert-Butyl(diphenyl)silane influences various cellular processes by modifying the activity of enzymes and proteins. It affects cell signaling pathways by protecting hydroxyl groups, which can alter the phosphorylation status of proteins involved in signaling cascades. This compound also impacts gene expression by stabilizing specific biomolecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of tert-Butyl(diphenyl)silane involves the formation of silyl ethers through the interaction with hydroxyl groups. This interaction inhibits the activity of enzymes that would otherwise modify these groups, thereby protecting the integrity of the target molecules. The compound’s ability to form stable bonds with hydroxyl groups is crucial for its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl(diphenyl)silane are observed over time, with its stability and degradation being key factors. The compound remains stable under standard conditions, ensuring consistent protection of hydroxyl groups. Long-term studies have shown that tert-Butyl(diphenyl)silane maintains its protective effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of tert-Butyl(diphenyl)silane vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

tert-Butyl(diphenyl)silane is involved in metabolic pathways that include the protection of hydroxyl groups. It interacts with enzymes such as alcohol dehydrogenases, preventing the modification of hydroxyl groups and ensuring the stability of target molecules. This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, tert-Butyl(diphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its effective function. The compound’s distribution is crucial for its role in protecting hydroxyl groups in various biochemical reactions .

Subcellular Localization

tert-Butyl(diphenyl)silane is localized in specific subcellular compartments, where it exerts its protective effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring the selective protection of hydroxyl groups in these compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl(diphenyl)silane can be synthesized through the reaction of tert-butyl chloride with diphenyl dichlorosilane in the presence of a catalyst. The process involves the following steps :

Reactants: Tetrahydrofuran, magnesium, and part of the tert-butyl chloride are added to a reactor.

Reaction: The mixture is heated slowly to initiate the reaction.

Addition: The remaining tert-butyl chloride is added dropwise.

Cooling: The reactor is cooled to room temperature, and a catalyst is added.

Final Reaction: Diphenyl dichlorosilane is added dropwise, and the mixture is allowed to react at a constant temperature.

Purification: The product is filtered to remove solid salts and distilled under reduced pressure to obtain tert-butyl(diphenyl)silane.

Industrial Production Methods: The industrial production of tert-butyl(diphenyl)silane follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl(diphenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form silyl ethers.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Reagents: Common reagents include triethylamine , imidazole , and silver nitrate

Conditions: Reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures.

Major Products:

Comparación Con Compuestos Similares

- tert-Butyldimethylsilyl chloride (TBDMSCl)

- Triisopropylsilyl chloride (TIPSCl)

- Chlorotriethylsilane

Comparison:

- Stability: tert-Butyl(diphenyl)silane offers increased stability towards acidic and nucleophilic conditions compared to tert-butyldimethylsilyl chloride .

- Selectivity: It provides higher selectivity for primary hydroxyl groups, making it a preferred choice for protecting alcohols in complex molecules .

- Steric Hindrance: The bulky tert-butyl and diphenyl groups contribute to its unique properties, distinguishing it from other silylating reagents .

Propiedades

IUPAC Name |

tert-butyl(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTORJPDWMOIOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of dibenzyldimethylsilane deviate from an ideal tetrahedral geometry?

A1: The silicon atom in dibenzyldimethylsilane exhibits a distorted tetrahedral geometry. [] The Si—C bonds with the benzylic carbons are slightly longer [1.884 (1) and 1.883 (1) Å] than the Si—C bonds with the methyl groups [1.856 (1) and 1.853 (1) Å]. Furthermore, the Cbenzyl—Si—Cbenzyl bond angle is reduced to 107.60 (6)°, deviating from the ideal tetrahedral angle by 1.9°. These distortions are attributed to Bent's rule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

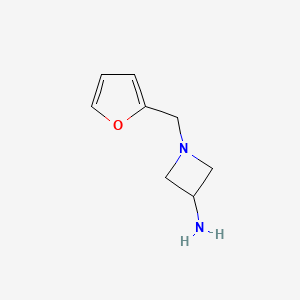

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)

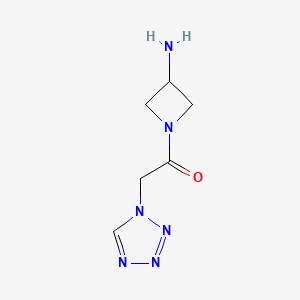

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

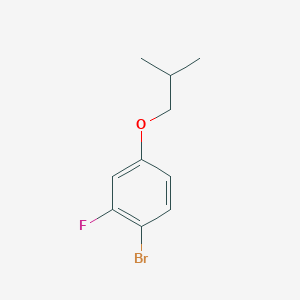

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)

![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)